N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16N6O2S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
The compound and its derivatives, such as those incorporating pyrazole, pyrrolopyrimidine, and thiocyanate moieties, have been synthesized and evaluated for their antitumor activities. A study highlighted the synthesis of novel derivatives aiming to assess their antitumor efficacy, with some compounds showing effectiveness surpassing that of known drugs like doxorubicin (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, Aly, 2009).
Anti-Breast Cancer Evaluation
Further research into the synthesis of N-(Guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties explored their anticancer activity against the human tumor breast cell line (MCF7). The study revealed promising activity with IC50 values indicating significant potential as anti-breast cancer agents (Ghorab, El-Gazzar, Alsaid, 2014).
Herbicidal Activity
Research into N-(2-pyrazolin-1-ylformyl) benzenesulfonamides has identified a new group of compounds with notable herbicidal activity, particularly as post-emergence activity against dicotyledonous weed species. These compounds seem to interfere with the biosynthesis of branched-chain amino acids, demonstrating their potential in agricultural applications (Eussen, Thus, Wellinga, Stork, 1990).
Antimicrobial Activity
The compound and its related derivatives have also been studied for their antimicrobial properties. A study on the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone clubbed heterocyclic compounds presented new insights into combating various bacterial and fungal infections (Sarvaiya, Gulati, Patel, 2019).
Chemical Genetics Strategy
A chemical genetics strategy identified small molecules, including a novel sildenafil analogue, which induce the triple response in Arabidopsis, highlighting the utility of such compounds in plant biology and ethylene research. This approach opens new avenues for understanding plant hormone action mechanisms (Oh, Hoshi, Tomio, Ueda, Hara, 2017).
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases
Mode of Action
It’s known that pyrazoline derivatives can interact with various enzymes and receptors, leading to a range of biological effects . For instance, they can inhibit the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system . This inhibition can affect nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of AchE can disrupt the normal functioning of the cholinergic nervous system . Additionally, the compound may influence the production of reactive oxygen species (ROS), which are involved in various cellular processes and disease development .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For instance, inhibition of AchE can lead to a decrease in the number of survival organisms . Additionally, the compound’s potential influence on ROS production could lead to cellular damage .
Properties
IUPAC Name |
N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c22-24(23,13-5-2-1-3-6-13)20-9-8-16-14-11-15(18-12-17-14)21-10-4-7-19-21/h1-7,10-12,20H,8-9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOLNPZQYHINCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.